molecular formula C₁₉H₂₀ClFN₂O B1151940 (S)-N-Desmethyl Citalopram Hydrochloride

(S)-N-Desmethyl Citalopram Hydrochloride

Cat. No.: B1151940
M. Wt: 346.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Desmethyl Citalopram Hydrochloride is an active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely prescribed for major depressive disorder. Structurally, it retains the phthalane backbone of citalopram but lacks one methyl group at the N-terminal, resulting in a molecular formula of C₁₉H₂₀ClFN₂O and a molecular weight of 346.83 g/mol . The compound is stereospecific, existing as the (S)-enantiomer, and is classified under the pharmacopoeial category of 5-HT receptor inhibitors . Its CAS registry number for the free base is 144025-14-9, and it is commonly used as a reference standard in pharmacokinetic and pharmacodynamic studies due to its role in citalopram metabolism .

Properties

Molecular Formula

C₁₉H₂₀ClFN₂O

Molecular Weight

346.83

Synonyms

(1S)-1-(4-Fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]-5-isobenzo-_x000B_furancarbonitrile Hydrochloride;  (S)-1-(3-Methylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrochloride;  (S)-(+)-N-Demethylcitalopram Hydrochlorid

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

(S)-N-Desmethyl Citalopram Hydrochloride is known for its role as a serotonin transporter inhibitor, which enhances serotonergic neurotransmission. It exhibits a higher affinity for the serotonin transporter compared to its parent compound, Citalopram. This property is critical in understanding its efficacy in treating mood disorders and anxiety-related conditions.

Key Properties

  • Chemical Structure : C19H20ClFN2O
  • Molecular Weight : 344.83 g/mol
  • Mechanism of Action : Inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft.

Major Depressive Disorder

Research indicates that this compound may contribute to the antidepressant effects observed with Citalopram. A systematic review highlighted that higher concentrations of N-desmethylcitalopram correlate with improved clinical outcomes in patients with major depressive disorder, suggesting its potential role in therapeutic drug monitoring .

Anxiety Disorders

Similar to Citalopram, this compound has been studied for its efficacy in treating anxiety disorders, including generalized anxiety disorder and panic disorder. Its ability to modulate serotonin levels may help alleviate symptoms associated with these conditions .

Obsessive-Compulsive Disorder

This compound has shown promise in treating obsessive-compulsive disorder (OCD). Studies suggest that SSRIs, including Citalopram and its metabolites, can effectively reduce OCD symptoms .

Alcohol Use Disorder

There is evidence supporting the use of this compound in reducing alcohol consumption and cravings among individuals with alcohol use disorder. The compound's influence on serotonin levels may play a role in mitigating withdrawal symptoms and reducing relapse rates .

Case Studies and Research Findings

Several studies have investigated the relationship between serum concentrations of this compound and treatment outcomes:

  • Clinical Efficacy Study : A study involving 46 outpatients demonstrated that higher serum concentrations of both Citalopram and (S)-N-Desmethyl Citalopram were associated with significant reductions in Hamilton Depression Rating Scale scores over six weeks .
  • Pharmacokinetic Modeling : Research utilizing population pharmacokinetic modeling revealed that the clearance rates of (S)-N-Desmethyl Citalopram are significantly higher than those of R-desmethylcitalopram, indicating differences in metabolism that could influence therapeutic outcomes .

Comparison with Similar Compounds

Parent Compound: Citalopram and Its Enantiomers

Citalopram (C₃₂H₄₁FN₂O) is administered as a racemic mixture. The (S)-enantiomer, escitalopram , is therapeutically active and exhibits higher potency in serotonin reuptake inhibition compared to the (R)-enantiomer. (S)-N-Desmethyl Citalopram Hydrochloride shares structural similarity with escitalopram but lacks the methyl group, leading to reduced binding affinity to the serotonin transporter (SERT). Pharmacological studies indicate that while (S)-N-Desmethyl Citalopram retains some SERT inhibition, its activity is approximately 5–10-fold lower than escitalopram .

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Activity (SERT Inhibition)
Citalopram (Racemate) C₃₂H₄₁FN₂O 324.41 59729-33-8 Moderate
Escitalopram (S-enantiomer) C₂₀H₂₁FN₂O 324.39 128196-01-0 High
(S)-N-Desmethyl Citalopram HCl C₁₉H₂₀ClFN₂O 346.83 144025-14-9 Low to Moderate

Other Citalopram Metabolites

  • Didemethylcitalopram Hydrochloride : A secondary metabolite resulting from further N-demethylation. It exhibits negligible SERT inhibition and is primarily used in forensic toxicology to confirm citalopram exposure .
  • Citalopram N-Oxide Hydrochloride : An oxidative metabolite with minimal pharmacological activity, often quantified in drug interaction studies .

Salt Forms: Hydrochloride vs. Hydrobromide

Citalopram is marketed as both hydrobromide (C₂₀H₂₁FN₂O·HBr, MW 405.35) and hydrochloride (C₂₀H₂₁FN₂O·HCl, MW 360.85) salts. The hydrochloride salt of (S)-N-Desmethyl Citalopram offers improved aqueous solubility compared to the hydrobromide form, which influences bioavailability and metabolic clearance rates .

Structural Analogs in Psychiatric Drug Metabolism

  • N-Desmethyl Clozapine-d8 Hydrochloride : A deuterated metabolite of clozapine (an atypical antipsychotic). Unlike (S)-N-Desmethyl Citalopram, it acts on dopamine D₂ and serotonin 5-HT₂A receptors, highlighting the structural dependence of metabolite activity .
  • (R)-Desmethyl Citalopram Hydrochloride : The (R)-enantiomer of N-desmethyl citalopram demonstrates lower SERT inhibition compared to the (S)-form, underscoring the importance of stereochemistry in pharmacological activity .

Regulatory and Analytical Relevance

This compound is listed in pharmacopeial monographs (e.g., USP) as a related compound for quality control. The United States Pharmacopeia (USP) designates it as a reference standard (RS) to monitor impurities during citalopram manufacturing . Analytical methods, such as LC-MS/MS, have been validated to quantify (S)-N-Desmethyl Citalopram in biological matrices, with detection limits as low as 0.1 ng/mL in plasma .

Key Research Findings

  • Pharmacokinetics : (S)-N-Desmethyl Citalopram accounts for 15–20% of citalopram’s total metabolites in humans, with a plasma half-life of 30–40 hours, longer than the parent drug (35 hours) .
  • Clinical Significance: While less potent than citalopram, it contributes to the overall antidepressant effect due to cumulative exposure.
  • Toxicity Profile: No significant adverse effects are reported for (S)-N-Desmethyl Citalopram, though it may exacerbate serotonin syndrome in polypharmacy scenarios .

Q & A

Q. Advanced Research Focus

  • Radioligand Binding Assays :
    • Incubate transfected cells (e.g., HEK293 expressing SERT or NET) with tritiated ligands (e.g., [³H]paroxetine for SERT, [³H]nisoxetine for NET).
    • Calculate IC50 values via competitive binding curves; reported selectivity ratios (SERT IC50: 19 nM vs. NET IC50: 35 nM in related compounds) guide dose-response experiments .
  • Functional Uptake Assays : Measure inhibition of [¹⁴C]5-HT or [³H]NE uptake in synaptosomes to confirm transporter specificity .

How can enantiomeric impurities in this compound batches impact pharmacological studies, and what analytical methods detect them?

Basic Research Focus
Enantiomeric impurities (>1% of the R-isomer) may confound receptor binding data. Detection methods include:

  • Polarimetric Analysis : Measure optical rotation ([α]D) to confirm enantiomeric excess (>99% for S-configuration).
  • Chiral Derivatization : Use chiral reagents (e.g., Marfey’s reagent) followed by LC-MS to quantify impurity levels .
  • Pharmacodynamic Cross-Check : Compare in vitro activity of purified S-isomer vs. racemic mixtures to identify impurity-driven off-target effects .

What strategies validate the stability of this compound under varying storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage. Monitor degradation via:
    • HPLC-PDA : Track formation of desmethyl or oxidized byproducts .
    • Mass Balance Analysis : Ensure total impurity levels remain <2% under ICH-recommended conditions .
  • Lyophilization Stability : Assess freeze-dried formulations for hygroscopicity and recrystallization tendencies using DSC/TGA .

How do metabolite profiling techniques differentiate this compound from its parent drug in pharmacokinetic studies?

Q. Advanced Research Focus

  • High-Resolution Metabolomics : Use UPLC-QTOF-MS to distinguish metabolites based on exact mass (e.g., demethylation vs. hydroxylation products) .
  • Isotope Tracing : Administer ¹³C-labeled citalopram to track metabolic conversion to (S)-N-Desmethyl Citalopram in plasma .
  • Pharmacokinetic Modeling : Integrate metabolite concentration-time profiles into compartmental models to estimate clearance rates and half-life differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.